Sodium butan-2-olate is an organosodium compound with the molecular formula and a molecular weight of approximately 90.1 g/mol. It is the sodium salt of butan-2-ol, a secondary alcohol characterized by the presence of a hydroxyl group attached to the second carbon of a four-carbon chain. This compound appears as a white solid or powder and is soluble in polar solvents, making it useful in various
Sodium butan-2-olate can be synthesized through several methods:
Sodium butan-2-olate finds utility across various fields:
Interaction studies involving sodium butan-2-olate primarily focus on its behavior in various chemical environments:
Sodium butan-2-olate is similar to several other organosodium compounds, which include:
Compound | Formula | Key Characteristics |
---|---|---|
Sodium ethoxide | Derived from ethanol; widely used in organic synthesis. | |
Sodium propan-1-oate | Derived from propanol; utilized similarly for nucleophilic substitutions. | |
Sodium methoxide | Commonly used base in organic reactions; more reactive than sodium butan-2-olate. | |
Sodium isobutyrate | Salt derived from isobutyric acid; used in biochemical applications. |
Sodium butan-2-olate's uniqueness lies in its structure as a secondary alcohol derivative, which influences its reactivity profile compared to primary alcohol derivatives like sodium methoxide or sodium ethoxide. Its ability to form stable intermediates during nucleophilic substitution reactions makes it particularly valuable in synthetic organic chemistry.
Sodium butan-2-olate is formally designated by the International Union of Pure and Applied Chemistry (IUPAC) as sodium;butan-2-olate, reflecting its anionic alkoxide component derived from butan-2-ol (2-butanol) and a sodium counterion. The parent alcohol, butan-2-ol ($$ \text{CH}3\text{CH}(\text{OH})\text{CH}2\text{CH}3 $$), undergoes deprotonation at the hydroxyl group to form the butan-2-olate ion ($$ \text{CH}3\text{CH}(\text{O}^-)\text{CH}2\text{CH}3 $$), which coordinates with sodium.
The compound’s structural identity is further encapsulated in its SMILES notation ($$ \text{CCC}(C)[\text{O}^-].[\text{Na}^+] $$) and InChIKey (VSCLJRSWEGZJNY-UHFFFAOYSA-N), which provide unambiguous representations of its connectivity and stereochemistry. Alternative nomenclature includes sodium sec-butoxide, emphasizing the secondary alcohol origin, and registry identifiers such as CAS 7726-51-4 and EC 231-776-0.
Table 1: Key Identifiers of Sodium Butan-2-Olate
Property | Value |
---|---|
IUPAC Name | Sodium;butan-2-olate |
Molecular Formula | $$ \text{C}4\text{H}9\text{NaO} $$ |
Molecular Weight | 96.10 g/mol |
CAS Registry Number | 7726-51-4 |
SMILES | CCC(C)[O-].[Na+] |
The systematic classification underscores its role as a strong base and nucleophile, properties central to its reactivity in deprotonation and elimination reactions.
The synthesis of sodium butan-2-olate is rooted in the broader history of metal alkoxides, which gained prominence in the mid-20th century as precursors for ceramics, catalysts, and organometallic reagents. Early methods for alkali metal alkoxides involved the direct reaction of metals with alcohols, but advancements in the 1950s introduced more efficient routes, such as the halide alkoxylation of metal halides with sodium alkoxides.
For sodium butan-2-olate, the reaction of 2-chlorobutane with sodium hydroxide or the metathesis of butan-2-ol with sodium hydride became standard preparative methods. Historical patents and literature from the 1960s–1980s highlight its utility in synthesizing titanium and aluminum alkoxides, where sodium butan-2-olate served as a transalkoxylation agent. For example:
$$
\text{TiCl}4 + 4\text{NaOC}(\text{CH}3)2\text{CH}2 \rightarrow \text{Ti}(\text{OC}(\text{CH}3)2\text{CH}2)4 + 4\text{NaCl}
$$
This reaction exemplifies the compound’s role in transferring the butan-2-olate ligand to electrophilic metal centers.
The development of double alkoxides (e.g., NaSn$$2$$(OR)$$9$$) further showcased sodium butan-2-olate’s versatility, enabling the synthesis of mixed-metal oxides with tailored properties. Its adoption in industrial catalysis and materials science cemented its status as a cornerstone reagent in inorganic synthesis.
Sodium butan-2-olate occupies a unique niche within the sodium alkoxide family due to its branched alkoxide structure. Compared to linear sodium alkoxides like sodium ethoxide ($$ \text{NaOCH}2\text{CH}3 $$) or sodium methoxide ($$ \text{NaOCH}_3 $$), its steric bulk and electron-donating effects modulate reactivity in base-catalyzed reactions.
Table 2: Comparative Properties of Sodium Alkoxides
Alkoxide | Molecular Formula | Molecular Weight (g/mol) | Structure Type |
---|---|---|---|
Sodium methoxide | $$ \text{CH}_3\text{NaO} $$ | 54.02 | Linear |
Sodium ethoxide | $$ \text{C}2\text{H}5\text{NaO} $$ | 68.05 | Linear |
Sodium butan-2-olate | $$ \text{C}4\text{H}9\text{NaO} $$ | 96.10 | Branched |
The secondary alkoxide configuration in sodium butan-2-olate enhances solubility in nonpolar solvents compared to primary alkoxides, facilitating its use in heterogeneous reaction systems. This structural distinction also impacts its thermal stability, with branched alkoxides generally exhibiting lower decomposition temperatures due to increased steric hindrance.
In organometallic chemistry, sodium butan-2-olate’s utility extends to the synthesis of trialkyl-lead alkoxides and transition metal complexes, where its moderate basicity prevents over-alkylation. For instance, reactions with lead halides yield trialkyl-lead species critical in polymer stabilization:
$$
\text{PbCl}2 + 2\text{NaOC}(\text{CH}3)2\text{CH}2 \rightarrow \text{Pb}(\text{OC}(\text{CH}3)2\text{CH}2)2 + 2\text{NaCl}$$Such applications underscore its strategic importance in advancing functional materials and catalytic systems.
Sodium butan-2-olate, with the molecular formula C4H9NaO, represents an important organosodium compound with distinctive crystallographic properties [1]. This compound, also known as sodium sec-butoxide, has a molecular weight of 96.10 g/mol and exhibits a tetragonal crystal system [2]. Based on structural analyses of similar sodium alkoxide compounds, sodium butan-2-olate is believed to crystallize in the P4/nmm space group with two molecules per unit cell (Z = 2) [10] [13].
The crystal structure of sodium butan-2-olate follows the anti-PbO type arrangement, where sodium and oxygen atoms form a quadratic net with alkyl groups pointing outwards on both sides [10]. This spatial configuration creates a layered structure with distinctive symmetry operations, including 4-fold rotational symmetry with mirror planes [13]. The unit cell parameters are estimated to be approximately a = b ≈ 5.5-6.0 Å and c ≈ 7.0-8.0 Å, derived from crystallographic studies of similar sodium alkoxide compounds [10] [21].
In the crystal lattice, sodium ions adopt a distorted tetrahedral coordination environment with oxygen atoms [13]. This coordination geometry plays a crucial role in determining the overall three-dimensional structure of the compound [10]. The alkyl groups in sodium butan-2-olate exhibit significant disorder, a characteristic feature observed in many sodium alkoxide structures [13]. This disorder becomes more pronounced with increasing chain length in the alkoxide series [21].
Parameter | Value |
---|---|
Molecular Formula | C4H9NaO |
Molecular Weight | 96.10 g/mol |
Crystal System | Tetragonal |
Space Group | P4/nmm (based on similar sodium alkoxides) |
Unit Cell Parameters | a = b ≈ 5.5-6.0 Å, c ≈ 7.0-8.0 Å |
Z (molecules per unit cell) | 2 |
Coordination Environment | Na+ ions in distorted tetrahedral coordination with O- atoms |
Structural Motif | Anti-PbO type structure with Na and O atoms forming quadratic net |
Disorder Pattern | Alkyl groups disordered, pointing outwards on both sides of Na-O layer |
Symmetry Operations | 4-fold rotational symmetry with mirror planes |
The crystallographic data reveals that sodium butan-2-olate possesses one stereocenter, which contributes to its unique spatial configuration [9]. This stereocenter arises from the secondary carbon atom bearing the hydroxyl group in the parent alcohol (butan-2-ol) [12]. The presence of this stereocenter introduces additional complexity to the crystal structure and influences the compound's chemical behavior [9] [12].
The electronic structure of sodium butan-2-olate is characterized by an ionic bond between the sodium cation (Na+) and the alkoxide anion (C4H9O-) [1]. This ionic interaction results in a distinctive electronic distribution pattern that significantly influences the compound's chemical properties and reactivity [3]. The sodium-oxygen bond exhibits predominantly ionic character, with bond lengths approximately 2.3-2.4 Å, comparable to those observed in other sodium alkoxide compounds [10] [13].
In contrast, the carbon-oxygen bond in sodium butan-2-olate displays covalent character with bond lengths of approximately 1.4-1.5 Å, typical for alkoxide C-O bonds [13]. The Na-O-C bond angle is estimated to be approximately 120-130°, based on structural studies of similar compounds [10]. This bond angle reflects the sp3 hybridization at both the carbon and oxygen atoms [15].
The electronic distribution in sodium butan-2-olate is characterized by a higher electron density on the oxygen atom due to the significant electronegativity difference between oxygen and carbon [15]. This polarization of the C-O bond toward oxygen contributes to the nucleophilic character of the alkoxide group [18]. The highest occupied molecular orbitals (HOMO) are primarily localized on the oxygen atom, further enhancing its nucleophilicity [15].
Property | Description |
---|---|
Charge Distribution | Ionic bond between Na+ and alkoxide O- |
Bond Type | Ionic (Na-O) and covalent (C-O) |
Na-O Bond Length | Approximately 2.3-2.4 Å |
C-O Bond Length | Approximately 1.4-1.5 Å |
Na-O-C Bond Angle | Approximately 120-130° |
Electronic Configuration | Electron density concentrated on oxygen atom |
Electron Density | Higher electron density on oxygen due to electronegativity difference |
Polarization | C-O bond polarized toward oxygen |
Hybridization | sp3 hybridization at carbon and oxygen atoms |
Molecular Orbitals | Highest occupied molecular orbitals (HOMO) primarily on oxygen |
The electronic distribution patterns in sodium butan-2-olate are influenced by the presence of the secondary carbon atom bearing the alkoxide group [17]. This structural feature affects the electron density distribution around the oxygen atom and contributes to the compound's distinctive reactivity profile [15]. The electronic structure of sodium butan-2-olate plays a crucial role in determining its behavior in various chemical reactions, particularly in nucleophilic substitution and elimination processes [15] [18].
Sodium butan-2-olate exhibits distinctive steric properties that differentiate it from other alkoxide isomers [18]. As a secondary alkoxide, it possesses moderate to high steric hindrance, which significantly influences its reactivity patterns in various chemical transformations [15]. This steric profile can be systematically compared with other sodium alkoxide compounds to understand structure-reactivity relationships [18].
The steric hindrance in alkoxides is often quantified using parameters such as cone angle, which provides a measure of the spatial requirements of the alkyl group [15]. For sodium butan-2-olate, the estimated cone angle is approximately 120°, which is larger than that of primary alkoxides like sodium methoxide (~90°) and sodium ethoxide (~100°), but smaller than that of tertiary alkoxides like sodium tert-butoxide (~130°) [18].
These steric differences directly impact the nucleophilicity and basicity of the alkoxide isomers [18]. Sodium butan-2-olate exhibits moderate to low nucleophilicity compared to less sterically hindered alkoxides like sodium methoxide and sodium ethoxide [18]. This reduced nucleophilicity is attributed to the increased steric bulk around the reactive oxygen center, which hinders its approach to electrophilic sites [15].
Alkoxide Isomer | Steric Hindrance | Cone Angle (estimated) | Nucleophilicity | Basicity | Reactivity Pattern |
---|---|---|---|---|---|
Sodium methoxide | Minimal | ~90° | Highest | High | Favors SN2 reactions |
Sodium ethoxide | Low | ~100° | High | High | Favors SN2 reactions |
Sodium propan-1-olate | Moderate | ~110° | Moderate | Moderate to High | Balanced SN2/E2 reactions |
Sodium butan-1-olate | Moderate | ~115° | Moderate | Moderate | Balanced SN2/E2 reactions |
Sodium butan-2-olate | Moderate to High | ~120° | Moderate to Low | Moderate | Favors E2 over SN2 reactions |
Sodium 2-methylpropan-2-olate | High | ~130° | Lowest | High | Strongly favors E2 reactions |
The steric profile of sodium butan-2-olate significantly influences its reaction preferences [15]. Unlike primary alkoxides that predominantly favor nucleophilic substitution (SN2) reactions, sodium butan-2-olate tends to favor elimination (E2) reactions over substitution pathways [15] [18]. This preference arises from the steric hindrance around the reactive center, which makes direct nucleophilic attack more difficult [15].
Comparative studies of alkoxide isomers reveal that the steric environment around the oxygen atom plays a crucial role in determining reaction outcomes [15]. For instance, in competitive SN2/E2 reaction scenarios, sodium butan-2-olate shows a greater tendency toward E2 pathways compared to primary alkoxides like sodium methoxide and sodium ethoxide [18]. This reactivity pattern is consistent with the general trend observed across the series of alkoxide isomers, where increasing steric bulk correlates with enhanced preference for elimination reactions [15] [18].
The direct metallation of 2-butanol with elemental sodium represents the most straightforward and widely employed synthetic route for sodium butan-2-olate production. This methodology involves the heterogeneous reaction between metallic sodium and the secondary alcohol, resulting in the formation of the desired alkoxide salt with concurrent evolution of hydrogen gas [1] [2].
The fundamental reaction proceeds according to the following stoichiometric equation:
$$ 2 \text{CH}3\text{CH}(\text{OH})\text{CH}2\text{CH}3 + 2\text{Na} \rightarrow 2 \text{CH}3\text{CH}(\text{ONa})\text{CH}2\text{CH}3 + \text{H}_2 $$
This process represents a single-displacement reaction where sodium atoms replace the hydrogen atoms of the hydroxyl groups, forming the sodium alkoxide and liberating diatomic hydrogen gas as a byproduct [1].
The metallation process occurs through a heterogeneous mechanism involving surface-mediated electron transfer. The reaction initiates when 2-butanol molecules approach the sodium metal surface, where the alcohol undergoes deprotonation facilitated by the highly electropositive nature of sodium [2]. The mechanistic pathway involves the formation of an intermediate surface complex, followed by proton abstraction and subsequent hydrogen gas evolution.
The reactivity of 2-butanol toward sodium metal is significantly lower than that observed for primary alcohols due to steric hindrance and electronic effects associated with the secondary carbon center [3] [4]. Research indicates that the order of reactivity follows the sequence: primary alcohols > secondary alcohols > tertiary alcohols, with 2-butanol exhibiting approximately 38% of the reactivity observed for primary alcohols under identical conditions [3].
Extensive investigation of reaction parameters has established optimal conditions for maximizing yield and minimizing side reactions. The following table summarizes the critical parameters for efficient metallation:
Parameter | Value | Notes |
---|---|---|
Temperature Range | 20-80°C | Higher temperatures increase reaction rate but may cause side reactions |
Optimal Temperature | 50-60°C | Balance between reaction rate and selectivity |
Pressure | Atmospheric | No special pressure requirements |
Atmosphere | Inert (Nitrogen/Argon) | Essential to prevent oxidation and moisture |
Sodium:Alcohol Ratio | 1:2 (stoichiometric) | Slight excess of alcohol recommended |
Reaction Time | 2-6 hours | Depends on temperature and surface area of sodium |
Solvent | Anhydrous alcohol (excess) | Acts as both reactant and solvent |
Stirring Speed | 200-400 rpm | Ensures good contact between phases |
Yield | 85-95% | High yields achievable under optimal conditions |
Temperature control represents a critical factor in optimizing the metallation process. While elevated temperatures accelerate the reaction kinetics, excessive heating may promote undesirable side reactions, including alcohol dehydration and sodium alkoxide decomposition [5]. The optimal temperature range of 50-60°C provides an effective balance between reaction rate and product selectivity.
The requirement for anhydrous conditions cannot be overstated, as the presence of moisture leads to competing reactions with water, reducing the efficiency of alkoxide formation and generating sodium hydroxide as an unwanted byproduct [6] [7]. Additionally, the evolved hydrogen gas necessitates adequate ventilation and safety precautions to prevent accumulation and potential ignition hazards [8].
Kinetic studies reveal that the metallation of 2-butanol follows first-order kinetics with respect to the alcohol concentration, while the reaction rate exhibits a complex dependence on the sodium surface area [9]. The activation energy for this process ranges from 62-68 kilojoules per mole, which is considerably higher than that observed for primary alcohols (45-53 kilojoules per mole) [9].
Alcohol Type | Relative Reactivity | Activation Energy (kJ/mol) | Reaction Order | Temperature Dependence |
---|---|---|---|---|
Primary (Methanol) | 1.00 | 45-50 | First order in alcohol | Strong |
Primary (Ethanol) | 0.85 | 48-53 | First order in alcohol | Strong |
Secondary (2-Propanol) | 0.45 | 58-65 | First order in alcohol | Moderate |
Secondary (2-Butanol) | 0.38 | 62-68 | First order in alcohol | Moderate |
Tertiary (t-Butanol) | 0.15 | 75-82 | First order in alcohol | Weak |
The reduced reactivity of secondary alcohols compared to primary alcohols is attributed to increased steric hindrance around the hydroxyl group and the destabilizing effect of alkyl substituents on the resulting alkoxide anion [3] [4]. This electronic destabilization arises from the positive inductive effect of the additional alkyl groups, which increases electron density on the oxygen atom and reduces the stability of the conjugate base.
While direct metallation remains the predominant synthetic approach, several alternative transmetalation methodologies have been developed to address specific challenges associated with sodium metal handling and to improve reaction selectivity under certain conditions.
The reaction of 2-butanol with sodium hydride represents a milder alternative to direct metallation, offering enhanced safety and improved product purity [10] [11]. This methodology proceeds via the following reaction:
$$ \text{CH}3\text{CH}(\text{OH})\text{CH}2\text{CH}3 + \text{NaH} \rightarrow \text{CH}3\text{CH}(\text{ONa})\text{CH}2\text{CH}3 + \text{H}_2 $$
The sodium hydride route offers several advantages, including operation under milder temperature conditions (25-50°C), shorter reaction times (30 minutes to 2 hours), and higher product yields (90-98%) [11]. However, the significantly higher cost of sodium hydride compared to metallic sodium limits its application to specialized synthetic requirements where superior product quality justifies the increased expense.
Industrial-scale production has explored the utilization of sodium amide as an alternative metallating agent, particularly for large-scale operations where the handling of metallic sodium presents logistical challenges [12]. The reaction proceeds according to:
$$ \text{CH}3\text{CH}(\text{OH})\text{CH}2\text{CH}3 + \text{NaNH}2 \rightarrow \text{CH}3\text{CH}(\text{ONa})\text{CH}2\text{CH}3 + \text{NH}3 $$
This approach requires elevated temperatures (85-140°C) and extended reaction times (8-12 hours) but offers the advantage of producing ammonia as a byproduct, which can be recovered and utilized in other industrial processes [12]. The overall yield ranges from 76-85%, which, while lower than direct metallation, may be acceptable for large-scale operations where operational safety considerations outweigh yield optimization.
Recent developments in electrochemical synthesis have demonstrated the feasibility of producing sodium alkoxides through controlled electrolysis of alcohol solutions in the presence of appropriate electrolytes [13] [14]. This methodology involves the anodic dissolution of sodium metal in anhydrous alcohol solutions, with the reaction proceeding under controlled electrochemical conditions.
The electrochemical approach offers several distinct advantages, including precise control of reaction conditions, high current efficiency (96-98%), and elimination of direct handling of metallic sodium [13]. The process operates across a broad temperature range (20-140°C) with voltage requirements of 2.5-3.0 volts and demonstrates excellent reproducibility and scalability.
Method | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|
Direct Metallation (Na + ROH) | 20-80 | 2-6 hours | 85-95 | Simple, well-established | H₂ gas evolution, safety concerns |
Transmetalation (NaH + ROH) | 25-50 | 30 min - 2 hours | 90-98 | Mild conditions, high purity | Expensive reagent (NaH) |
Transmetalation (NaNH₂ + ROH) | 85-140 | 8-12 hours | 76-85 | Industrial scale viable | High temperature, longer reaction time |
Electrochemical Synthesis | 20-140 | 4-8 hours | 96-98 | Controlled conditions, high current efficiency | Complex equipment, high energy consumption |
Salt Metathesis (NaCl + ROH + Base) | 60-120 | 3-8 hours | 70-85 | Avoids metallic sodium handling | Lower yields, impurity issues |
The selection of an appropriate synthetic methodology depends on various factors, including scale of operation, cost considerations, safety requirements, and desired product purity. While direct metallation remains the most economically viable option for most applications, alternative routes may be preferred under specific circumstances where their unique advantages justify the additional complexity or cost.
The transition from laboratory-scale synthesis to industrial-scale production of sodium butan-2-olate presents numerous technical, safety, and economic challenges that must be systematically addressed to ensure viable commercial operations.
The transition to industrial-scale production presents several technical challenges related to mass transfer, heat management, and process control:
Mass Transfer Limitations: The heterogeneous nature of the sodium-alcohol reaction creates significant mass transfer challenges in large-scale reactors [16]. The reaction occurs at the interface between solid sodium and liquid alcohol, requiring effective mixing and dispersion to maintain acceptable reaction rates. Industrial reactors must incorporate specialized agitation systems, sodium particle size control, and potentially enhanced surface area through sodium dispersion techniques.
Heat Transfer Considerations: Large-scale reactors face challenges in effective heat removal due to the lower surface-to-volume ratios compared to laboratory-scale equipment [8]. The exothermic nature of the metallation reaction, combined with reduced heat transfer efficiency, can lead to temperature control difficulties and potential safety hazards.
Process Control and Monitoring: Industrial operations require sophisticated control systems to monitor and maintain optimal reaction conditions across large reactor volumes [8]. This includes real-time monitoring of temperature profiles, hydrogen evolution rates, and product formation, coupled with automated control systems to respond to process deviations.
Industrial-scale production must address various economic and environmental factors that influence process viability:
Raw Material Costs: The cost of high-purity sodium metal and anhydrous 2-butanol represents a significant fraction of total production costs. Process optimization efforts focus on maximizing yield and minimizing waste to improve economic competitiveness.
Energy Consumption: Industrial operations require substantial energy inputs for maintaining inert atmospheres, temperature control, and product purification. Energy recovery systems and process intensification techniques can improve overall energy efficiency.
Waste Management: Industrial production generates various waste streams, including hydrogen gas, residual alcohols, and purification byproducts. Environmental regulations require proper treatment and disposal of these materials, adding to operational costs.
Industry has developed various strategies to address the challenges associated with large-scale sodium butan-2-olate production:
Challenge Category | Specific Challenge | Impact Level | Mitigation Strategy |
---|---|---|---|
Safety Issues | Hydrogen gas evolution | High | Controlled addition rate, adequate ventilation |
Safety Issues | Sodium metal reactivity | High | Inert atmosphere, proper storage |
Safety Issues | Fire and explosion risks | Critical | Emergency shutdown systems, fire suppression |
Product Stability | Moisture sensitivity | Moderate | Moisture-free environment, proper packaging |
Product Stability | CO₂ decomposition | Moderate | Inert atmosphere storage, stabilizers |
Scale-up Issues | Heat management | High | Enhanced heat transfer, temperature control |
Scale-up Issues | Mass transfer limitations | Moderate | Improved reactor design, agitation systems |
Economic Factors | Raw material costs | Moderate | Process optimization, alternative routes |
Economic Factors | Energy consumption | Moderate | Heat recovery, process intensification |
Environmental Concerns | Waste disposal | Low | Solvent recovery, proper treatment |
Advanced Reactor Design: Modern industrial facilities employ specialized reactor designs incorporating enhanced mixing systems, improved heat transfer surfaces, and integrated safety systems. These reactors may utilize continuous processing techniques to improve mass transfer and reduce inventory of reactive materials.
Process Intensification: Integration of reaction and separation operations, enhanced heat recovery, and optimization of reaction conditions contribute to improved process efficiency and reduced environmental impact.
Alternative Processing Routes: Development of alternative synthetic methodologies, such as electrochemical synthesis or transmetalation routes, may offer advantages for specific applications where conventional direct metallation presents excessive challenges.